

An In-depth Technical Guide to Estrogen Receptor (ER) Degradar 6

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Compound of Interest

Compound Name: *ER degrader 6*

Cat. No.: *B12381790*

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This technical guide provides a comprehensive review of the available literature on molecules identified as "**ER degrader 6**". The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Introduction to Estrogen Receptor Degradation

The estrogen receptor (ER) is a key driver in the majority of breast cancers. Endocrine therapies that target ER have been a cornerstone of treatment for ER-positive breast cancer. However, resistance to these therapies is a significant clinical challenge, often driven by mutations in the ESR1 gene, which encodes for ER. A promising strategy to overcome this resistance is the targeted degradation of the ER protein. This can be achieved through different classes of molecules, including Selective Estrogen Receptor Degraders (SERDs) and Proteolysis Targeting Chimeras (PROTACs). This guide focuses on specific molecules that have been designated as "**ER degrader 6**".

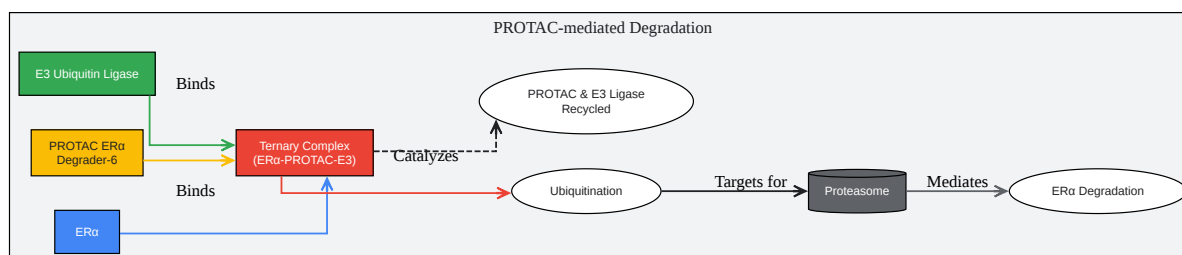
PROTAC ER α Degradar-6 (Compound A2)

PROTAC ER α Degradar-6 (also known as compound A2) is a bifunctional molecule designed to induce the degradation of estrogen receptor alpha (ER α). As a PROTAC, it brings ER α into

proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ER α by the proteasome.[1][2]

Parameter	Value	Cell Line	Reference
IC50	0.11 μ M	MCF-7	[1][3]
Emission Wavelength (λ em)	582 nm	-	[1]

PROTAC ER α Degradation-6 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate ER α . This mechanism is distinct from SERDs, which primarily act as antagonists. The molecule's inherent fluorescence allows for real-time visualization of ER α protein degradation.



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Mechanism of Action of PROTAC ER α Degradation-6.

- Cell Proliferation Assay (IC50 Determination):
 - MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

- Cells are treated with a serial dilution of PROTAC ER α Degradar-6 for a specified period (e.g., 72 hours).
- Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
- The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated by fitting the dose-response data to a sigmoidal curve.
- Fluorescence Imaging:
 - MCF-7 cells are cultured on glass-bottom dishes.
 - Cells are treated with PROTAC ER α Degradar-6.
 - Live-cell imaging is performed using a fluorescence microscope with appropriate excitation and emission filters for the degrader's fluorophore (emission at 582 nm).
 - The localization and changes in fluorescence intensity are monitored over time to visualize the degrader's uptake and the degradation of its target.

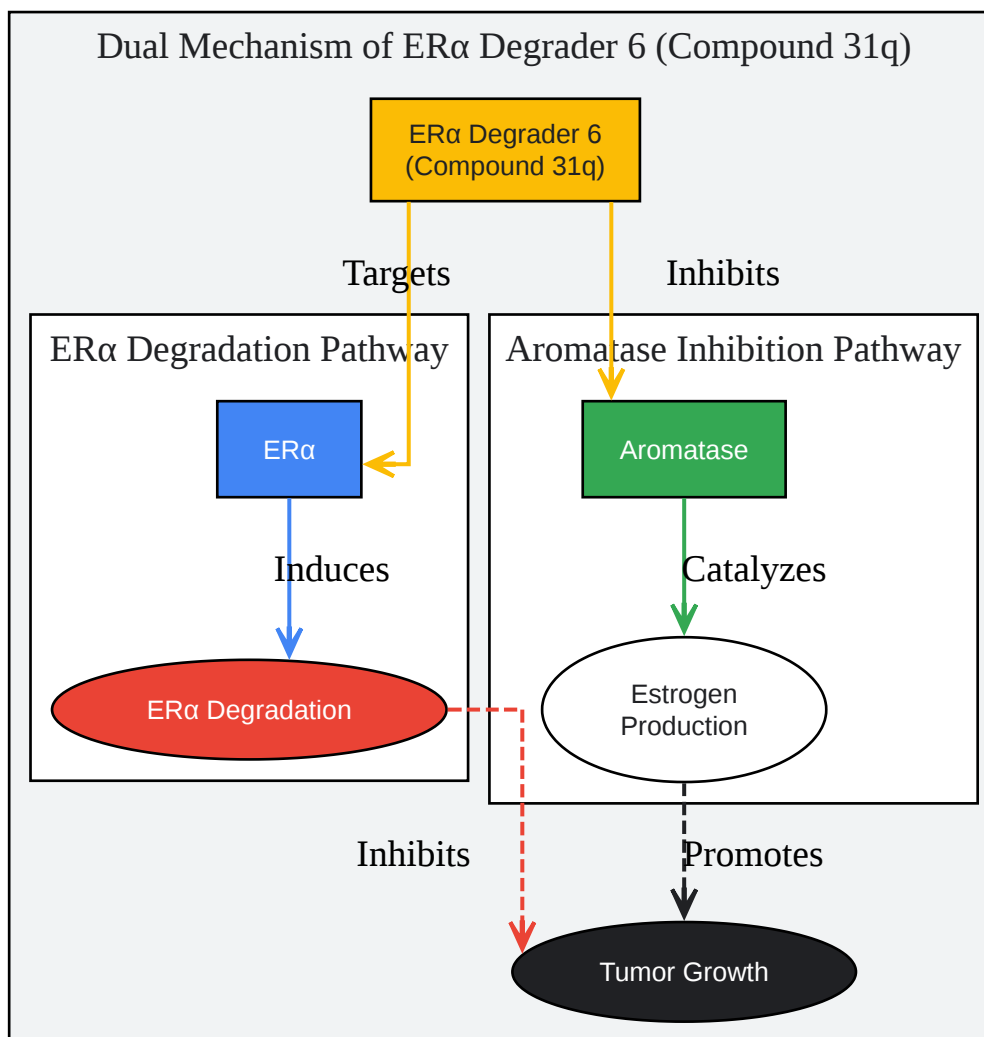
ER α Degradar 6 (Compound 31q)

ER α degrader 6 (also known as Compound 31q) is a novel molecule with a dual mechanism of action. It not only degrades ER α but also inhibits the enzyme aromatase, which is responsible for the synthesis of estrogens. This dual action makes it a potentially potent agent for treating ER-positive breast cancer, especially in cases of resistance to conventional endocrine therapies.

Parameter	Value	Target	Reference
K _i	75 nM	ER α	
IC ₅₀	37.7 nM	Aromatase (ARO)	

Compound 31q exerts its anti-cancer effects through two distinct but complementary pathways. As an ER α degrader, it likely induces the degradation of the receptor, reducing its levels in cancer cells. Concurrently, as an aromatase inhibitor, it blocks the production of estrogen, the

natural ligand for ER α . This dual blockade of both the receptor and its ligand can lead to a more profound and sustained inhibition of ER signaling.



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Dual Mechanism of ER α Degradation 6 (Compound 31q).

- ER α Binding Assay (K_i Determination):
 - A competitive binding assay is performed using a radiolabeled estrogen, such as [3H]-estradiol, and a source of ER α (e.g., recombinant protein or cell lysate).
 - A fixed concentration of radiolabeled estrogen and ER α are incubated with varying concentrations of ER α degrader 6.

- The amount of bound radioligand is measured after separating the bound from the free radioligand (e.g., by filtration).
- The K_i is calculated from the IC_{50} of the competition curve using the Cheng-Prusoff equation.
- Aromatase Inhibition Assay (IC_{50} Determination):
 - Aromatase activity is measured using a fluorescent or radiometric assay. A common method involves using a substrate that is converted into a fluorescent product by aromatase.
 - Recombinant human aromatase is incubated with the substrate and varying concentrations of ER α degrader 6.
 - The reaction is allowed to proceed for a set time, and the amount of product formed is quantified.
 - The IC_{50} value is determined by plotting the percentage of inhibition against the inhibitor concentration.
- In Vivo Tumor Xenograft Model:
 - Immunocompromised mice (e.g., nude mice) are implanted with MCF-7 cells, which form estrogen-dependent tumors.
 - Once tumors are established, mice are randomized into treatment and control groups.
 - The treatment group receives ER α degrader 6 at a specified dose and schedule.
 - Tumor volume is measured regularly throughout the study.
 - At the end of the study, tumors may be excised for further analysis, such as western blotting for ER α levels.

Clinical Context: The SERENA-6 Trial and Camizestrant

While the above compounds are at the preclinical stage, the broader field of ER degraders has advanced significantly into clinical development. A notable example is camizestrant, a next-generation oral SERD. The SERENA-6 Phase III clinical trial evaluated camizestrant in patients with HR-positive, HER2-negative advanced breast cancer with an ESR1 mutation.

The trial reported that switching to camizestrant upon detection of an ESR1 mutation led to a significant reduction in the risk of disease progression or death by 56%. The median progression-free survival was 16.0 months for patients who switched to camizestrant early, compared to 9.2 months for those who continued their initial therapy. These findings have led to a Breakthrough Therapy Designation for camizestrant by the FDA for this patient population.

The success of molecules like camizestrant in late-stage clinical trials underscores the therapeutic potential of ER degradation as a strategy to overcome endocrine resistance in breast cancer.

Conclusion

The term "**ER degrader 6**" can refer to at least two distinct preclinical compounds, PROTAC ER α Degrader-6 (compound A2) and ER α degrader 6 (Compound 31q), each with a unique mechanism of action. While these molecules are in the early stages of research, they represent innovative approaches to targeting the estrogen receptor. The promising clinical data from next-generation ER degraders like camizestrant in the SERENA-6 trial highlight the significant potential of this therapeutic class to improve outcomes for patients with ER-positive breast cancer. Further research and development in this area are crucial for translating these scientific advances into effective clinical treatments.

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